N-乙酰 L-甲状腺素乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Acetyl L-Thyroxine Ethyl Ester and its analogs typically involves multi-step chemical reactions focusing on substituting iodine atoms with methyl groups or other modifications to the thyroxine molecule. For instance, the synthesis of 3,3',5,5'-tetramethyl-L-thyronine, an analog of thyroxine where iodine atoms are replaced by methyl groups, was achieved through catalytic hydrogenation of specific intermediates under reflux conditions (Block & Coy, 1972).

Molecular Structure Analysis

The molecular conformation of halogen-free thyroxine analogs, such as 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester, has been determined using x-ray diffraction techniques. These studies reveal that methyl substituents can maintain the thyronine conformation required for hormonal activity, suggesting that iodine enhances hormone-protein binding through electronic effects (Cody, 1978).

Chemical Reactions and Properties

Chemical reactions involving N-Acetyl L-Thyroxine Ethyl Ester focus on its interaction with various reagents and conditions to explore its reactivity and potential as a substrate for further chemical modifications. The synthesis and properties of N-bromoacetyl-L-thyroxine, a derivative of L-thyroxine, showcase the reactivity of the thyroxine molecule under specific conditions, indicating the versatility of thyroxine analogs in chemical syntheses (Cahnmann et al., 1992).

Physical Properties Analysis

The physical properties of N-Acetyl L-Thyroxine Ethyl Ester and its derivatives, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in biological systems and its handling in laboratory settings. Although specific studies focusing solely on the physical properties of N-Acetyl L-Thyroxine Ethyl Ester were not identified, general properties can be inferred from the synthesis and characterization studies mentioned.

Chemical Properties Analysis

The chemical properties of N-Acetyl L-Thyroxine Ethyl Ester, including its stability, reactivity, and interactions with biological molecules, are fundamental aspects of its biochemical and pharmacological potential. Studies on the synthesis of specifically iodine-131- and carbon-14-labeled thyroxine illustrate the chemical versatility of thyroxine analogs and their utility in metabolic and biochemical research (Shiba & Cahnmann, 1962).

科学研究应用

合成与生物学意义:甲状腺素类似物的合成,例如 3,3',5,5'-四甲基-L-甲状腺氨酸,它用甲基取代了甲状腺素中的碘原子,具有相当大的生物学意义。这种合成涉及 N-乙酰-3,5-二氰基-L-苯丙氨酸乙酯衍生物 (Block 和 Coy,1972 年)。

分子构象和生物活性:无卤甲状腺素类似物的分子构象,如 4-甲氧基-3,5,3'-三甲基-L-甲状腺氨酸 N-乙酰乙酯,已使用 X 射线衍射确定。该构象与天然甲状腺激素 T3 相似,表明潜在的生物活性 (Cody,1978 年)。

甲状腺素-蛋白质相互作用:已经对各种甲状腺素类似物与甲状腺素结合球蛋白 (TBG) 的结合进行了研究,以了解它们在与甲状腺素竞争中的有效性。N-乙酰-L-甲状腺素和 N-乙酰-L-甲状腺素乙酯是所测试类似物中的一种 (Hao 和 Tabachnick,1971 年)。

代谢研究的合成:在酚环中标记有 C14 的 L-甲状腺素的合成已被用于研究甲状腺激素的代谢,提供了对该分子二苯醚部分代谢命运的见解 (Gortatowski、Kumagai 和 West,1963 年)。

二苯醚的立体化学:已经使用核磁共振对与甲状腺素相关的二苯醚的立体化学进行了研究,这揭示了对甲状腺素类似物的构象性质的见解 (Lehman 和 Jorgensen,1965 年)。

甲状腺素代谢物的合成:对甲状腺素和三碘甲状腺原氨酸的潜在代谢物的合成进行了研究,有助于了解这些激素的代谢和潜在治疗应用 (Wilkinson,1956 年)。

属性

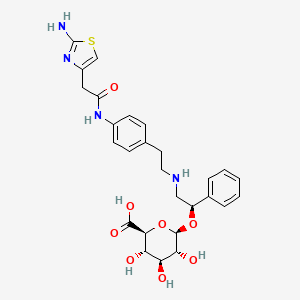

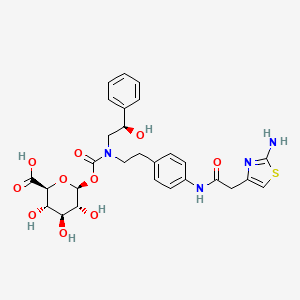

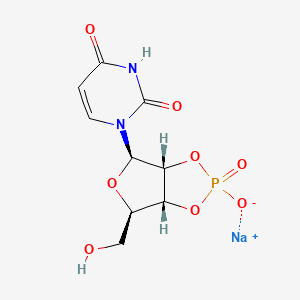

IUPAC Name |

ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJCVUANVPHHP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I4NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl L-Thyroxine Ethyl Ester | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/no-structure.png)

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)